molecular formula C15H20ClN B6220147 3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride CAS No. 2751615-04-8

3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride

Cat. No.: B6220147
CAS No.: 2751615-04-8
M. Wt: 249.8
InChI Key:
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Description

3-(4-ethylphenyl)-8-azabicyclo[321]oct-2-ene hydrochloride is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride typically involves a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of bicyclic compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride involves its interaction with specific molecular targets in biological systems. This may include binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride include other bicyclic structures such as:

  • Bicyclo[3.2.1]oct-2-ene
  • 3,4-Dichlorobicyclo[3.2.1]oct-2-ene
  • Bicyclo[2.1.1]hexane derivatives

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the azabicyclo[3.2.1]octane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride involves the reaction of 4-ethylphenylmagnesium bromide with 2,5-dimethylcyclohexanone followed by reduction of the resulting ketone with sodium borohydride. The resulting alcohol is then treated with tosyl chloride to form the tosylate, which is then reacted with ammonia to form the desired product.", "Starting Materials": [ "4-ethylphenylmagnesium bromide", "2,5-dimethylcyclohexanone", "sodium borohydride", "tosyl chloride", "ammonia", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: 4-ethylphenylmagnesium bromide is prepared by reacting 4-ethylbromobenzene with magnesium in dry diethyl ether.", "Step 2: 2,5-dimethylcyclohexanone is added to the reaction mixture from step 1 and the resulting mixture is stirred at room temperature for several hours.", "Step 3: Sodium borohydride is added to the reaction mixture from step 2 and the resulting mixture is stirred at room temperature for several hours.", "Step 4: The resulting alcohol is treated with tosyl chloride in methanol to form the tosylate.", "Step 5: Ammonia is added to the reaction mixture from step 4 and the resulting mixture is stirred at room temperature for several hours.", "Step 6: The product is isolated by filtration and washed with hydrochloric acid and diethyl ether to yield 3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride." ] }

CAS No.

2751615-04-8

Molecular Formula

C15H20ClN

Molecular Weight

249.8

Purity

95

Origin of Product

United States

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